![molecular formula C19H18N4O2 B2391979 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea CAS No. 2034449-79-9](/img/structure/B2391979.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as PTP1B inhibitor and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Antiproliferative Effects in Lung Cancer
A synthetic phenoxypyrimidine urea derivative, closely related to the queried compound, demonstrated significant antiproliferative effects in non-small cell lung cancer cells. It induced apoptosis through both caspase-dependent and -independent pathways and promoted cytoprotective autophagy, suggesting its potential as a therapeutic agent for lung cancer (Gil et al., 2021).
Role in Metabolism of Soluble Epoxide Hydrolase Inhibitors
A urea compound, similar in structure to the one , was extensively used in research for modulating inflammation and protecting against various conditions like hypertension and neuropathic pain. The study of its metabolism was crucial for understanding its safety and effectiveness (Wan et al., 2019).
Chemical Properties and Applications
Hydrogen Bonding and Molecular Interactions
Research on heterocyclic ureas, which are structurally related to the queried compound, showed how they can unfold to form hydrogen-bonded complexes. These insights are valuable in understanding the molecular interactions and potential applications in self-assembly and materials science (Corbin et al., 2001).
Synthetic Applications in Drug Development
The synthesis and structure-activity relationships of various urea derivatives, including those structurally akin to the queried compound, have been explored for their potential in developing new therapeutic agents. This includes their role as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001).
Potential in Anti-Cancer Drug Metabolism Studies
The metabolism of novel anti-cancer agents structurally similar to the queried compound was investigated, revealing various metabolites and elucidating pathways critical for understanding the drug's efficacy and safety (Lee et al., 2004).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(10-17)23-19(24)22-12-14-7-8-18(21-11-14)15-4-3-9-20-13-15/h2-11,13H,12H2,1H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPQMJAVJEKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

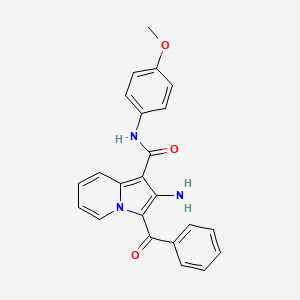

![(5r,7R,9S,10ar)-3-methyloctahydro-3H-5,9:7,10a-dimethanocyclonona[d][1,2]oxathiole 2,2-dioxide](/img/structure/B2391899.png)

![4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2391901.png)
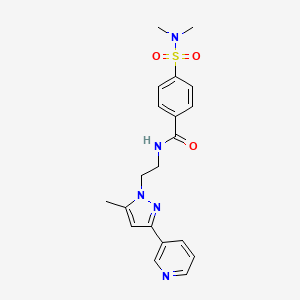
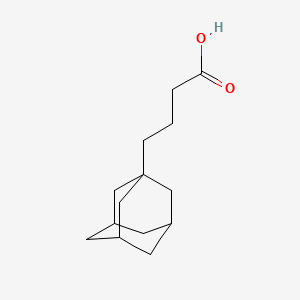
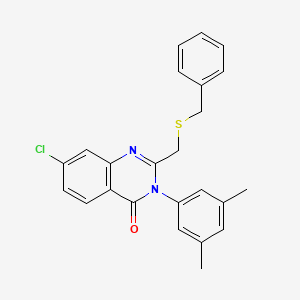

![1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2391913.png)
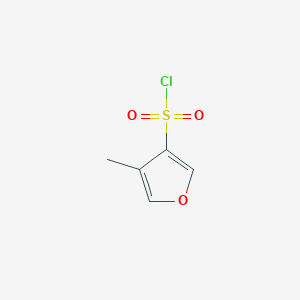
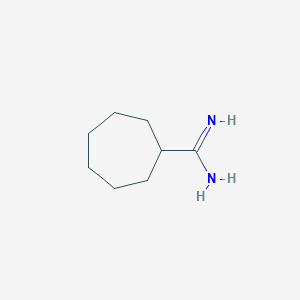
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)
